molecular formula C7H4Cl2O2 B1360281 4-Chlorophenyl chloroformate CAS No. 7693-45-0

4-Chlorophenyl chloroformate

Cat. No.: B1360281
CAS No.: 7693-45-0
M. Wt: 191.01 g/mol
InChI Key: RYWGPCLTVXMMHO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chlorophenyl chloroformate is a chemical compound used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester Chloroformates in general are known to react with amines, alcohols, and phenols, forming carbamates, esters, and carbonates respectively .

Mode of Action

The mode of action of this compound involves the formation of a carbamate. This occurs when the chloroformate reacts with an amine group, leading to the release of a chloride ion and the formation of a carbamate . This reaction is typically facilitated by a base, which acts as a catalyst.

Pharmacokinetics

The compound is known to be a liquid at room temperature with a boiling point of 100-102 °c/12 mmhg . Its density is 1.365 g/mL at 25 °C , suggesting that it is relatively dense compared to many biological fluids. These properties could influence its bioavailability and distribution within the body.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be kept away from water or moist air and stored at a temperature of 2-8°C . These conditions suggest that the compound’s stability and efficacy could be compromised in a humid environment or at temperatures outside this range.

Preparation Methods

4-Chlorophenyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorophenol with phosgene (COCl₂) under controlled conditions . The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:

4-chlorophenol+phosgene4-chlorophenyl chloroformate+HCl\text{4-chlorophenol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 4-chlorophenol+phosgene→4-chlorophenyl chloroformate+HCl

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The reaction is usually carried out in a solvent such as dichloromethane to facilitate the process and improve yield.

Chemical Reactions Analysis

4-Chlorophenyl chloroformate undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution: : It reacts with amines to form carbamates and with alcohols to form carbonate esters . For example:

    4-chlorophenyl chloroformate+aminecarbamate+HCl\text{this compound} + \text{amine} \rightarrow \text{carbamate} + \text{HCl} 4-chlorophenyl chloroformate+amine→carbamate+HCl

    4-chlorophenyl chloroformate+alcoholcarbonate ester+HCl\text{this compound} + \text{alcohol} \rightarrow \text{carbonate ester} + \text{HCl} 4-chlorophenyl chloroformate+alcohol→carbonate ester+HCl

  • Formation of Mixed Anhydrides: : It reacts with carboxylic acids to form mixed anhydrides .

    4-chlorophenyl chloroformate+carboxylic acidmixed anhydride+HCl\text{this compound} + \text{carboxylic acid} \rightarrow \text{mixed anhydride} + \text{HCl} 4-chlorophenyl chloroformate+carboxylic acid→mixed anhydride+HCl

Common reagents used in these reactions include amines, alcohols, and carboxylic acids, with hydrochloric acid being a major byproduct.

Properties

IUPAC Name

(4-chlorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWGPCLTVXMMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227716
Record name 4-Chlorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-45-0
Record name 4-Chlorophenyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl) carbonochloridate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 4-chlorophenyl chloroformate in carbohydrate chemistry?

A1: this compound is a versatile reagent used to introduce a carbamate functional group to molecules, particularly in carbohydrate chemistry [, ]. For example, it reacts with the C6-OH group of cellulose derivatives to form cellulose carbonate half-esters, which can then be further modified via aminolysis []. This approach allows the synthesis of polyanionic cellulose carbamates, potentially useful as chiral cation exchangers in HPLC [].

Q2: Why is this compound preferred over other chloroformates in certain reactions?

A2: While other chloroformates like phenyl chloroformate can also react with cellulose derivatives, the choice of this compound might be driven by its reactivity and the stability of the resulting intermediate. Research shows that 4-nitrophenyl chloroformate, for example, does not readily react with the C6-OH group of certain cellulose derivatives []. Additionally, 4-chlorophenyl carbamate glycosides, formed as intermediates in ureido glycoside synthesis, exhibit good stability at room temperature and possess a long shelf life, making them convenient for synthetic applications [].

Q3: How does the use of this compound simplify the synthesis of substituted ureido glycosides?

A3: Traditionally, the synthesis of substituted ureido glycosides involved using 1-isocyanato glycosides, which are often unstable and require careful handling. The introduction of this compound provides a more convenient and stereospecific approach []. Azido glycosides are first reduced to amines and subsequently reacted with this compound to yield stable 4-chlorophenyl carbamate glycosides. These intermediates can be stored at room temperature and readily generate the reactive 1-isocyanato glycosides in situ under mild basic conditions, allowing for a controlled reaction with amines to produce the desired substituted ureido glycosides [].

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